

# A Comparative Guide to the Efficacy of BRD4 PROTACs

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## Compound of Interest

Compound Name: PROTAC BRD4 Degradar-2

Cat. No.: B12428534

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This guide provides a detailed comparison of prominent Bromodomain-containing protein 4 (BRD4) PROTACs (Proteolysis Targeting Chimeras), offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by experimental data and methodologies.

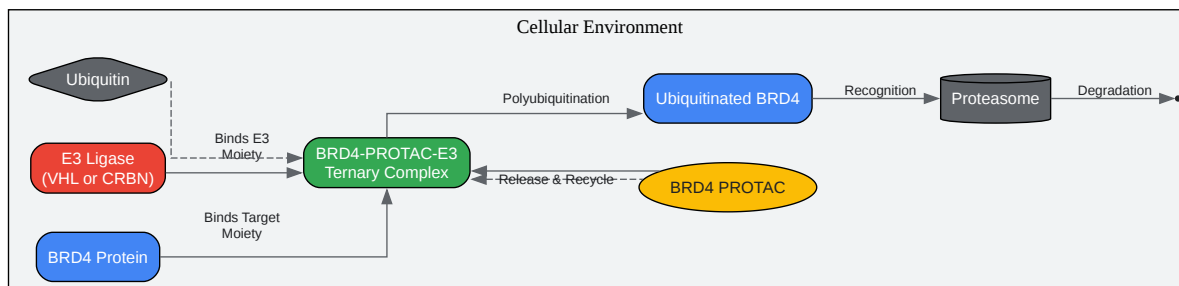
## Introduction to BRD4 PROTACs

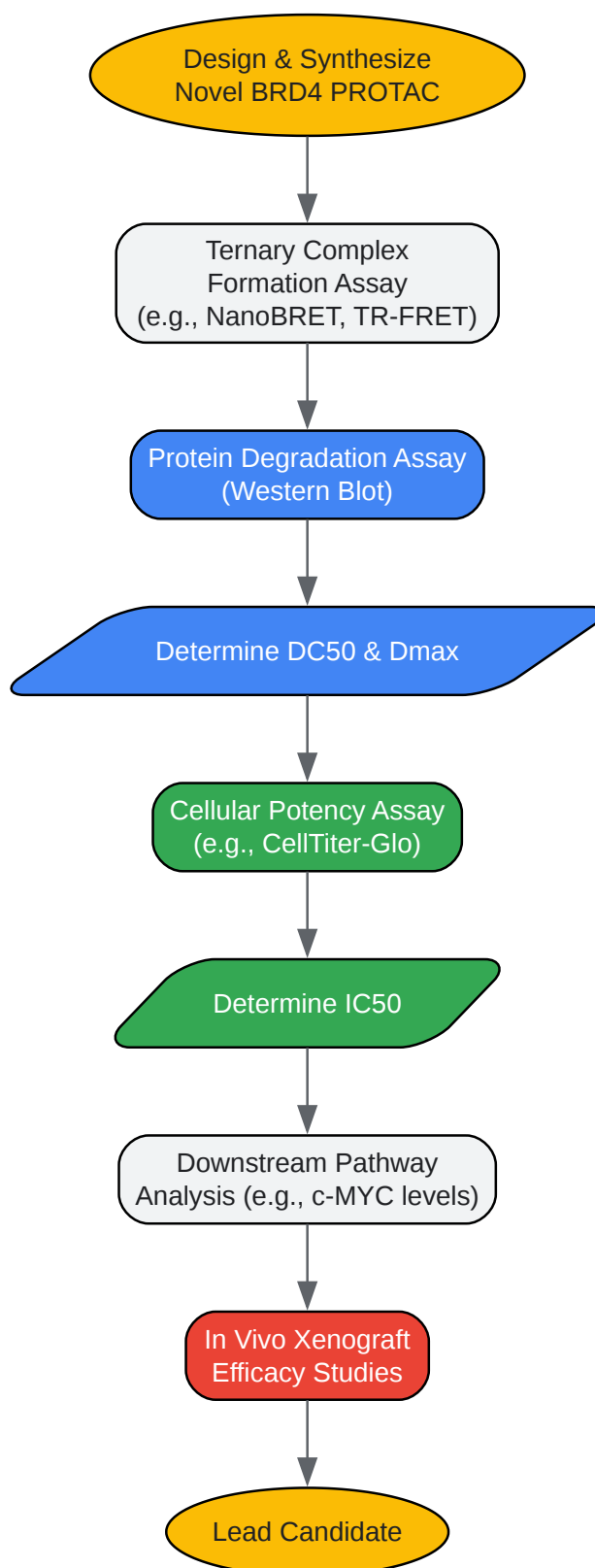
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in regulating the transcription of oncogenes like c-MYC. Its involvement in various cancers has made it a prime therapeutic target. While small-molecule inhibitors of BRD4 have shown promise, they often require high, continuous occupancy to be effective, which can lead to off-target effects and the development of resistance.

PROTACs represent a novel therapeutic strategy that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity results in the ubiquitination and subsequent degradation of BRD4, offering a potentially more potent and durable response than traditional inhibition.

## General Mechanism of Action

BRD4 PROTACs function by forming a ternary complex between BRD4 and an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]). This proximity allows the E3 ligase to transfer ubiquitin molecules to BRD4, tagging it for destruction by the proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD4 proteins.





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